Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They have been found to possess noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals .
In the field of agrochemistry, pyrazoles are used due to their herbicidal properties . They can be used to control unwanted plant growth in agricultural fields .
In coordination chemistry, pyrazoles are used as ligands to form complexes with metals . These complexes can have various applications, including catalysis .
In organometallic chemistry, pyrazoles can form organometallic compounds, which have applications in various fields, including catalysis and materials science .
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is an organic compound with the molecular formula and a molecular weight of 185.14 g/mol. It is characterized by a pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, and is functionalized with a carboxylate group and a nitro group. The compound's systematic name reflects its structural features, indicating the presence of both methyl and nitro substituents on the pyrazole ring. Its CAS number is 309740-49-6, and it is cataloged in various chemical databases such as PubChem and ChemicalBook .
The synthesis of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate can be achieved through several methods:
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate finds applications in various fields:
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate shares structural similarities with several other compounds, which are often studied for their unique properties:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Ethyl 4-nitro-1H-pyrazole-3-carboxylate | 55864-87-4 | 0.88 |
Methyl 1-methyl-1H-pyrazole-5-carboxylate | 17827-60-0 | 0.77 |
Ethyl 1-methyl-1H-pyrazole-5-carboxylate | 197079-26-8 | 0.75 |
Methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate | 55781-86-7 | 0.73 |
Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | 10250-59-6 | 0.74 |
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is unique due to its specific combination of a nitro group at position four and a carboxylate at position five of the pyrazole ring, which may impart distinct biological activities compared to similar compounds lacking these functional groups.